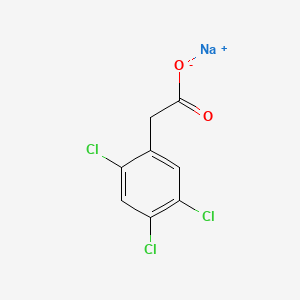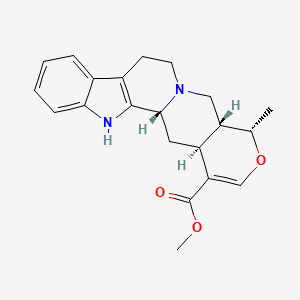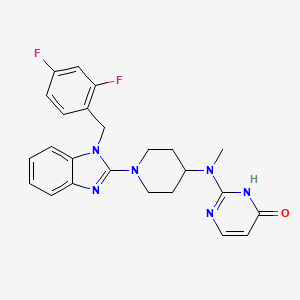
Isoniazid pyruvate, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
异烟肼丙酮酸,(Z)-,是异烟肼的衍生物,异烟肼是一种众所周知的抗生素,主要用于治疗肺结核。 该化合物结合了异烟肼和丙酮酸的特性,可能增强其生物活性及治疗应用 .
准备方法
合成路线和反应条件: 异烟肼丙酮酸可以通过异烟肼与丙酮酸反应合成。 该反应通常涉及在受控条件下异烟肼与丙酮酸的缩合,形成异烟肼丙酮酸的 (Z)-异构体 .
工业生产方法: 虽然异烟肼丙酮酸,(Z)-,的具体工业生产方法没有详细记载,但一般方法将涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。 这可能包括使用催化剂和控制温度和 pH 条件来促进反应 .
化学反应分析
反应类型: 异烟肼丙酮酸,(Z)-,会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变官能团,可能改变其生物活性。
取代: 取代反应可以引入新的官能团,增强其特性.
常用试剂和条件: 这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 条件通常包括受控温度和 pH 水平,以确保所需的反应途径 .
主要产物: 从这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成不同的羧酸衍生物,而还原可以生成各种肼衍生物 .
科学研究应用
异烟肼丙酮酸,(Z)-,具有广泛的科学研究应用,包括:
化学: 用作有机合成中的试剂,以创建具有潜在生物活性的新化合物。
生物学: 研究其对细胞过程的影响及其作为治疗剂的潜力。
医学: 研究其在治疗肺结核和其他细菌感染中的潜在用途。
作用机制
异烟肼丙酮酸,(Z)-,的作用机制涉及其与细菌酶的相互作用。它是一种前药,需要被结核分枝杆菌中的细菌过氧化氢酶-过氧化物酶 (KatG) 激活。 一旦被激活,它就会抑制分枝菌酸的合成,分枝菌酸是细菌细胞壁的重要组成部分,从而导致杀菌作用 .
类似化合物:
异烟肼: 母体化合物,主要用于治疗肺结核。
异烟酸酰肼: 另一种具有类似抗菌特性的衍生物。
丙酮酸衍生物: 具有不同生物活性的化合物
独特性: 异烟肼丙酮酸,(Z)-,以其结合了异烟肼和丙酮酸的特性而脱颖而出,可能在科学研究和医学领域提供增强的治疗效果和更广泛的应用 .
相似化合物的比较
Isoniazid: The parent compound, primarily used in tuberculosis treatment.
Isonicotinic acid hydrazide: Another derivative with similar antibacterial properties.
Pyruvic acid derivatives: Compounds with varying biological activities
Uniqueness: Isoniazid pyruvate, (Z)-, stands out due to its combined properties of isoniazid and pyruvate, potentially offering enhanced therapeutic effects and broader applications in scientific research and medicine .
属性
CAS 编号 |
1393599-25-1 |
|---|---|
分子式 |
C9H9N3O3 |
分子量 |
207.19 g/mol |
IUPAC 名称 |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6- |
InChI 键 |
ZGGPNDKKJIWQJU-WDZFZDKYSA-N |
手性 SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O |
规范 SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




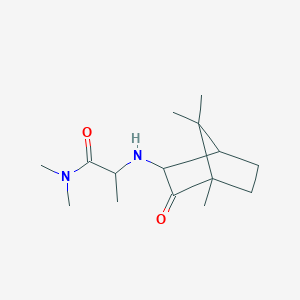
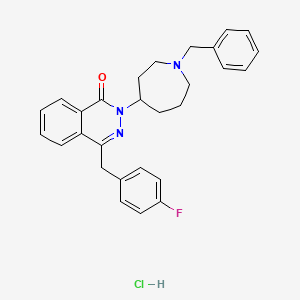
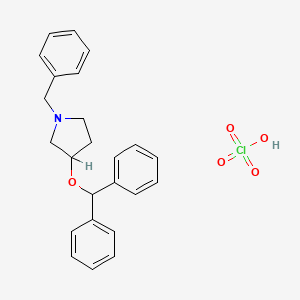

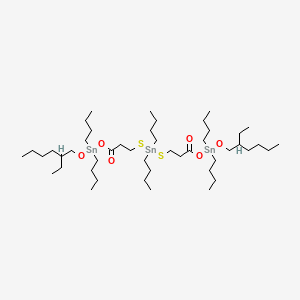

![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)
